

A Technical Guide to the Spectroscopic Characterization of Methyl N-Boc-4-piperidinepropionate

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Compound of Interest

Compound Name: *Methyl N-Boc-4-piperidinepropionate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Methyl N-Boc-4-piperidinepropionate**, a key intermediate in pharmaceutical synthesis. While comprehensive experimental spectra for this specific molecule are not readily available in the public domain, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics based on its chemical structure and data from closely related analogs. Furthermore, it details the standard experimental protocols for acquiring such data.

The molecular formula for **Methyl N-Boc-4-piperidinepropionate** is $C_{14}H_{25}NO_4$, and its molecular weight is 271.35 g/mol.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Methyl N-Boc-4-piperidinepropionate**. These predictions are based on the analysis of its functional groups and comparison with similar structures.

Table 1: Predicted 1H NMR Data (Solvent: $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~4.05	br d	2H	Piperidine H-2e, H-6e
~3.67	s	3H	-OCH ₃
~2.68	t	2H	Piperidine H-2a, H-6a
~2.30	t	2H	-CH ₂ -COOCH ₃
~1.70	d	2H	Piperidine H-3e, H-5e
~1.60	q	2H	-CH ₂ -CH ₂ -COOCH ₃
~1.48-1.58	m	1H	Piperidine H-4
~1.44	s	9H	-C(CH ₃) ₃ (Boc)
~1.08	qd	2H	Piperidine H-3a, H-5a

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
~174.0	-COO- (ester)
~155.0	-COO- (Boc)
~79.5	-C(CH ₃) ₃ (Boc)
~51.5	-OCH ₃
~44.0	Piperidine C-2, C-6
~35.5	Piperidine C-4
~32.0	-CH ₂ -CH ₂ -COOCH ₃
~31.5	Piperidine C-3, C-5
~29.0	-CH ₂ -COOCH ₃
~28.5	-C(CH ₃) ₃ (Boc)

Table 3: Predicted Mass Spectrometry Data

m/z	Ion
272.18	[M+H] ⁺
294.16	[M+Na] ⁺
216.14	[M-tBu+H] ⁺
172.10	[M-Boc+H] ⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group
~2975, 2930, 2855	C-H stretch (alkane)
~1735	C=O stretch (ester)
~1690	C=O stretch (carbamate - Boc)
~1435	C-H bend (methyl)
~1365	C-H bend (t-butyl)
~1245, 1160	C-O stretch (ester and carbamate)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of **Methyl N-Boc-4-piperidinopropionate** in about 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition for ^1H NMR:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-32, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

Data Acquisition for ^{13}C NMR:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.[\[1\]](#)

Sample Preparation:

- Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- The sample is then introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.[2]

Data Acquisition:

- Ionization Mode: Positive ESI is typically used to generate protonated molecules ($[M+H]^+$) and other adducts like $[M+Na]^+$.[1]
- Mass Range: Scan from m/z 50 to 500.
- Capillary Voltage: Typically 3-4 kV.
- Nebulizer Gas (Nitrogen) Pressure: Adjusted to obtain a stable spray.
- Drying Gas (Nitrogen) Flow and Temperature: Optimized to desolvate the ions efficiently.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):[3]

- Ensure the ATR crystal is clean.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.[4]
- Apply pressure to ensure good contact between the sample and the crystal.[4]

Alternatively (KBr Pellet Method for Solids):[5]

- Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[4]
- Press the mixture in a pellet die under high pressure to form a transparent pellet.[4]

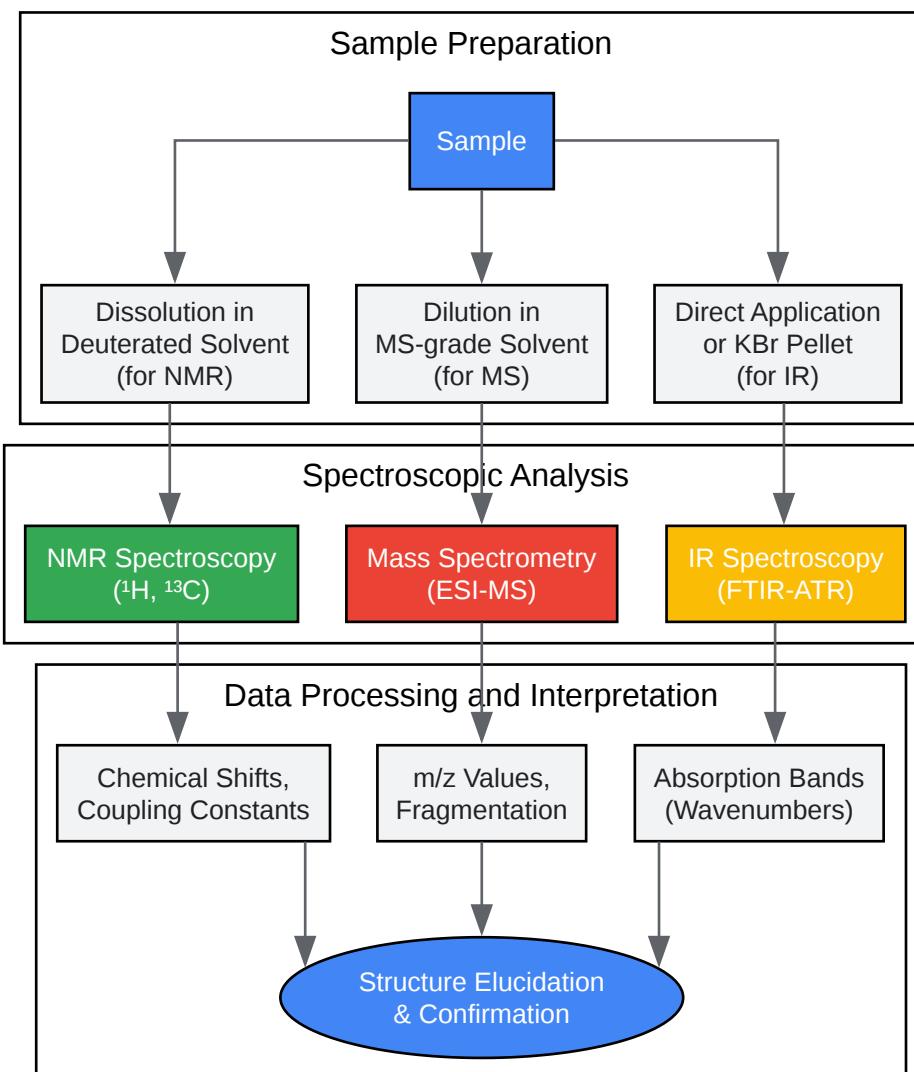
Data Acquisition:

- Spectral Range: 4000 to 400 cm^{-1} .^[6]
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.^[6]

Visualizations

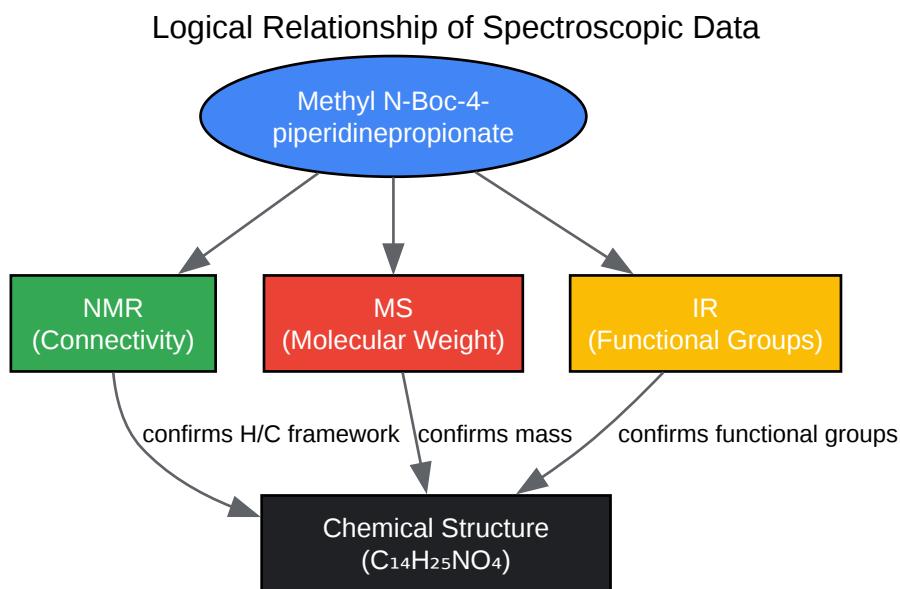
The following diagrams illustrate the workflow for spectroscopic analysis.

General Workflow for Spectroscopic Analysis



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Caption: General Workflow for Spectroscopic Analysis.

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Caption: Logical Relationship of Spectroscopic Data.

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